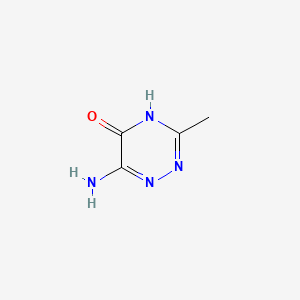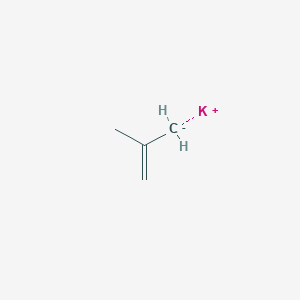
potassium;2-methanidylprop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;2-methanidylprop-1-ene is an organic compound with the molecular formula C4H7K It is a potassium salt of an alkene, characterized by the presence of a double bond between carbon atoms and a potassium ion
準備方法
Synthetic Routes and Reaction Conditions
Potassium;2-methanidylprop-1-ene can be synthesized through several methods. One common approach involves the reaction of 2-methanidylprop-1-ene with potassium hydroxide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques.
化学反応の分析
Types of Reactions
Potassium;2-methanidylprop-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated compounds.
Substitution: The potassium ion can be replaced by other cations through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other alkyl groups can be used in substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted alkenes or alkanes.
科学的研究の応用
Potassium;2-methanidylprop-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other advanced materials due to its reactivity and stability.
作用機序
The mechanism of action of potassium;2-methanidylprop-1-ene involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. The potassium ion can also facilitate ionic interactions, enhancing the compound’s reactivity.
類似化合物との比較
Similar Compounds
But-1-ene: An alkene with a similar structure but without the potassium ion.
Propene: A simpler alkene with one less carbon atom.
Isobutene: An isomer with a different arrangement of carbon atoms.
Uniqueness
Potassium;2-methanidylprop-1-ene is unique due to the presence of the potassium ion, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other alkenes may not be as effective.
特性
CAS番号 |
64544-47-4 |
|---|---|
分子式 |
C4H7K |
分子量 |
94.20 g/mol |
IUPAC名 |
potassium;2-methanidylprop-1-ene |
InChI |
InChI=1S/C4H7.K/c1-4(2)3;/h1-2H2,3H3;/q-1;+1 |
InChIキー |
MPUPQIDXADIHFM-UHFFFAOYSA-N |
正規SMILES |
CC(=C)[CH2-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


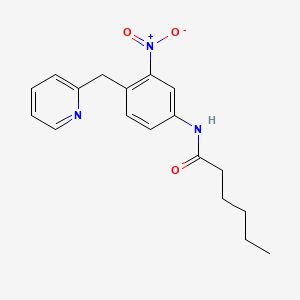
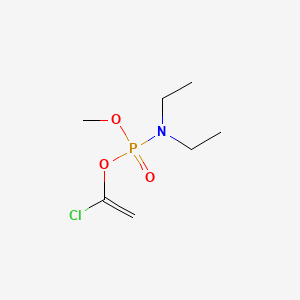
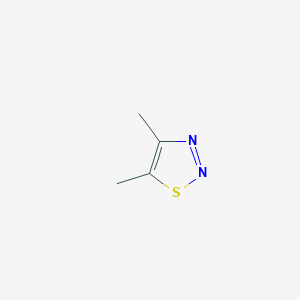
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
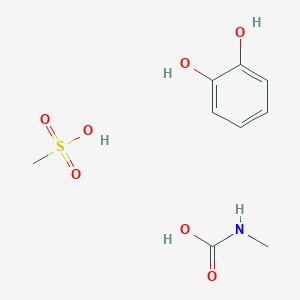

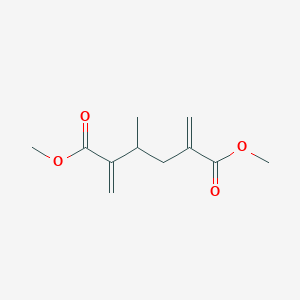
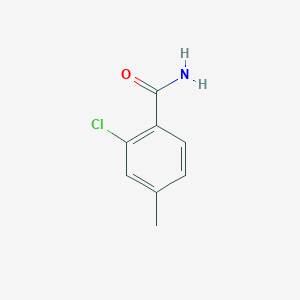

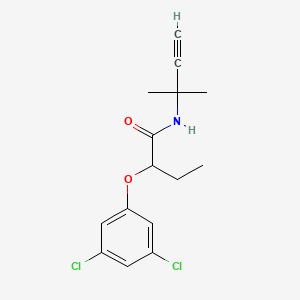
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)

![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
